Regiochemical LogP Shift: 3-Bromo vs. 5-Bromo Regioisomer Alters Lipophilicity by ΔXLogP3-AA = 0.3
The target compound (3-bromo regioisomer) has a computed XLogP3-AA of 1.6, whereas the 5-bromo regioisomer [(5-bromothiophen-2-yl)methyl](2-methoxyethyl)amine (CAS 1019599-26-8, PubChem CID 28426403) yields XLogP3-AA = 1.9 [1][2]. This Δ = 0.3 log unit difference arises solely from bromine position on the thiophene ring and is meaningful: a 0.3 log unit increase typically corresponds to ~2-fold higher predicted membrane partitioning, which can alter both pharmacokinetic forecast and chromatographic retention time in reversed-phase purification [1][2]. All other computed descriptors (MW 250.16, HBA=3, HBD=1, rotatable bonds=5, TPSA=49.5 Ų) are identical between the two regioisomers [1][2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 (PubChem CID 61727274) |
| Comparator Or Baseline | [(5-Bromothiophen-2-yl)methyl](2-methoxyethyl)amine: XLogP3-AA = 1.9 (PubChem CID 28426403) |
| Quantified Difference | ΔXLogP3-AA = 0.3 (5-bromo is 0.3 log units more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2019.06.18; no experimental logP data available |
Why This Matters
For medicinal chemistry teams optimizing lead series, a 0.3 log unit difference in predicted LogP can shift a compound across the Lipinski Rule of 5 boundary or alter its predicted CNS MPO score, making regioisomer selection a non-trivial procurement decision.
- [1] PubChem Compound Summary CID 61727274. [(3-Bromothiophen-2-yl)methyl](2-methoxyethyl)amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/61727274 (accessed 2026-05-02). View Source
- [2] PubChem Compound Summary CID 28426403. [(5-Bromothiophen-2-yl)methyl](2-methoxyethyl)amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/28426403 (accessed 2026-05-02). View Source
